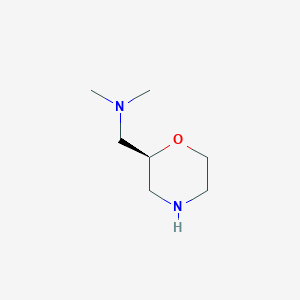

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Descripción general

Descripción

“(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine” is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is substituted with a dimethylamino group and a methanamine group .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a morpholine ring, with the nitrogen atom of the ring connected to a methanamine group and a dimethylamino group .

Aplicaciones Científicas De Investigación

1. Neurokinin-1 Receptor Antagonist

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, as part of a compound, has been used in the development of neurokinin-1 (h-NK1) receptor antagonists, which are significant in the treatment of emesis and depression. A specific compound incorporating this structure demonstrated high efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

2. Synthesis of Novel Compounds

In synthetic chemistry, this compound plays a role in the synthesis of various novel compounds. It has been involved in the synthesis of new 1,3-Dithiolane compounds, which are confirmed through nuclear magnetic resonance (NMR) and X-ray diffraction analysis (Zhai, 2014).

3. Antifungal Agents

Compounds derived from this compound have been identified as potential antifungal agents, particularly against Candida and Aspergillus species. This discovery is significant in the development of new treatments for fungal infections (Bardiot et al., 2015).

4. Antimicrobial Activity

Derivatives of this compound have shown promising results in antimicrobial activity, with some compounds demonstrating effectiveness against various bacterial and fungal strains. This research contributes to the search for new antimicrobial agents (Vedavathi et al., 2017).

5. Antitumor Activity

Some derivatives containing this compound have been explored for their potential antitumor activity. This research is significant in developing new therapeutic strategies for various cancer types (Károlyi et al., 2012).

6. Corrosion Inhibition

Compounds derived from this compound have been studied for their potential as corrosion inhibitors on mild steel. This application is important in materials science and engineering (Das et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, potentially inhibiting its activity . This interaction can lead to changes in the phosphorylation state of downstream proteins, affecting their function and ultimately influencing cell cycle progression.

Biochemical Pathways

DNA damage response pathway . Inhibition of Chk1 can disrupt the cell’s ability to repair DNA damage, leading to cell cycle arrest and potentially cell death .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Chk1. By inhibiting this kinase, the compound can disrupt normal cell cycle progression and potentially induce cell death, particularly in cells with DNA damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target

Propiedades

IUPAC Name |

N,N-dimethyl-1-[(2S)-morpholin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCQHMMKDOIHRT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

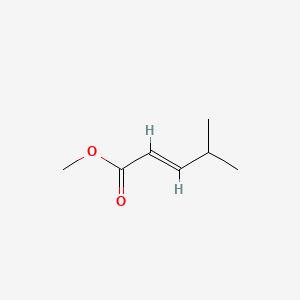

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)

![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)